Cas no 1079402-25-7 (5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid)
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid
- 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
- [5-methoxy-2-(trifluoromethoxy)phenyl]boronic acid
- AKOS015851706
- 5-methoxy-2-(trifluoromethoxy)-phenyl boronic acid
- (5-Methoxy-2-(trifluoromethoxy)phenyl)boronicacid
- DTXSID20675113
- MFCD12025981
- DB-032174
- SCHEMBL263475
- AS-43713
- CS-0087886
- 1079402-25-7
- 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
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- MDL: MFCD12025981
- Inchi: 1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
- InChI Key: KVMOUEZUHVCQSI-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1B(O)O)OC)(F)F
Computed Properties
- Exact Mass: 236.04700
- Monoisotopic Mass: 236.0467734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- PSA: 58.92000
- LogP: 0.27360
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 095567-250mg |
(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid, 95+% |
1079402-25-7 | 95+% | 250mg |
$492.00 | 2023-09-10 | |
| Matrix Scientific | 095567-1g |
(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid, 95+% |
1079402-25-7 | 95+% | 1g |
$1092.00 | 2023-09-10 | |
| Fluorochem | 228487-250mg |
5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid |
1079402-25-7 | 95% | 250mg |
£276.00 | 2022-02-28 | |
| Fluorochem | 228487-1g |
5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid |
1079402-25-7 | 95% | 1g |
£563.00 | 2022-02-28 | |
| TRC | M221365-10mg |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid |
1079402-25-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221365-50mg |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid |
1079402-25-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M221365-100mg |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid |
1079402-25-7 | 100mg |
$ 250.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179309-1g |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid |
1079402-25-7 | 97% | 1g |
¥3438.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179309-250mg |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid |
1079402-25-7 | 97% | 250mg |
¥1720.90 | 2023-09-01 | |
| Chemenu | CM136207-250mg |
(5-Methoxy-2-(trifluoromethoxy)phenyl)boronic acid |
1079402-25-7 | 95% | 250mg |
$458 | 2023-01-13 |
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Suppliers
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid
Introduction to 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS No. 1079402-25-7) and Its Applications in Modern Chemical Biology
5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid, identified by the CAS number 1079402-25-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This boronic acid derivative, featuring both methoxy and trifluoromethoxy substituents, exhibits distinct reactivity and binding capabilities that make it a valuable tool in pharmaceutical research, material science, and synthetic chemistry.
The compound’s molecular structure, characterized by a phenyl ring substituted with a boronic acid group at the 2-position and methoxy groups at the 5- and 3-positions (with the trifluoromethoxy group at the 2-position), imparts a high degree of versatility. The presence of the trifluoromethoxy group enhances electronic effects, influencing both the compound’s solubility and its interaction with biological targets. This feature is particularly relevant in drug design, where subtle modifications can significantly alter pharmacokinetic profiles and binding affinities.
In recent years, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid has been extensively studied for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The boronic acid moiety serves as an effective nucleophile, facilitating the formation of carbon-carbon bonds under palladium catalysis. This reaction is widely employed in constructing complex molecular architectures, including those found in active pharmaceutical ingredients (APIs). The compound’s stability under various reaction conditions makes it an ideal candidate for large-scale synthesis.
One of the most compelling applications of 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid lies in its use as a chelating agent in diagnostic imaging and therapeutic modalities. Boron-containing compounds have shown promise in nuclear medicine, particularly in boron neutron capture therapy (BNCT), where targeted delivery of boron agents is crucial for effective cancer treatment. The specific electronic environment provided by the trifluoromethoxy group enhances the compound’s affinity for certain biological receptors, enabling more precise targeting. Recent studies have demonstrated its potential in developing radiopharmaceuticals that selectively accumulate in tumor tissues.
The pharmaceutical industry has also explored 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid as an intermediate in the synthesis of novel therapeutic agents. Its ability to undergo selective functionalization allows for the creation of structurally diverse molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The methoxy and trifluoromethoxy groups contribute to lipophilicity and metabolic stability, key factors in drug development. Preliminary clinical trials have hinted at its efficacy in modulating pathways associated with chronic diseases.
Beyond pharmaceutical applications, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid finds utility in advanced materials science. Its unique electronic properties make it suitable for developing organic semiconductors and optoelectronic materials. Researchers have leveraged its reactivity to create conjugated polymers with enhanced charge transport capabilities, which are essential for next-generation solar cells and light-emitting diodes (LEDs). The compound’s stability under various environmental conditions further broadens its appeal in material engineering.
The synthesis of 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid itself is a testament to the advancements in synthetic methodologies. Modern techniques allow for efficient preparation through multi-step reactions that optimize yield and purity. Catalytic processes have been refined to minimize side products, ensuring high-quality starting materials for downstream applications. This progress underscores the importance of boronic acid derivatives as building blocks in synthetic chemistry.
In conclusion, 5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS No. 1079402-25-7) represents a cornerstone compound in chemical biology with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications, from pharmaceutical development to advanced materials science. As research continues to uncover new functionalities and uses, this compound is poised to remain at the forefront of innovation in synthetic chemistry and biomedicine.
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